3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Description
3-Amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS: 67304-67-0) is a pyrazolo-pyrimidine dione derivative with a molecular formula of C₇H₉N₅O₂ and a molecular weight of 195.18 g/mol . Its structure features a fused pyrazole-pyrimidine core with amino (-NH₂) and methyl (-CH₃) substituents at positions 3, 5, and 7, respectively.
Properties
IUPAC Name |
3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-11-5-3(4(8)9-10-5)6(13)12(2)7(11)14/h1-2H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGCXGDFZVKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NNC(=C2C(=O)N(C1=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione with an amine source under reflux conditions . Another approach utilizes ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The specific pathways involved include the alteration of cell cycle checkpoints and induction of programmed cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility and Lipophilicity: The target compound’s 3-amino and 5,7-dimethyl groups enhance hydrophilicity compared to 1-phenyl analogs (e.g., ), which are more lipophilic .
- Thermal Stability : Triazolo derivatives () exhibit higher thermal stability (boiling point >380°C) due to their fused heterocyclic systems .
Biological Activity
3-Amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS Number: 67304-67-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family and exhibits a diverse range of pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows for potential binding with enzymes and receptors involved in critical cellular processes.
Key Mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.
- Antiproliferative Effects : Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis.
Anticancer Properties
Research has demonstrated that this compound has significant anticancer effects. For instance:
- In vitro studies showed that the compound inhibited the growth of various cancer cell lines including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism involved the induction of cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It demonstrated activity against several bacterial strains and fungi. This suggests its potential as a lead compound for developing new antimicrobial agents .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxic effects on HeLa cells; showed significant inhibition of cell growth with IC50 values in the micromolar range. |
| Study 2 | Investigated antimicrobial efficacy against E. coli and S. aureus; demonstrated zones of inhibition comparable to standard antibiotics. |
| Study 3 | Assessed antioxidant capacity using DPPH assay; showed a notable reduction in DPPH radicals indicating strong antioxidant activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
